1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a methoxybenzyl group, two methyl groups, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is often introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group under strong oxidizing conditions.
Reduction: The pyrazole ring can be reduced to a pyrazoline under hydrogenation conditions.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products
Oxidation: 1-(4-Formylbenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole.
Reduction: 1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazoline.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole depends on its specific application:
In Organic Synthesis: Acts as a nucleophile or electrophile in various coupling reactions, facilitating the formation of carbon-carbon bonds.
In Biological Systems: May interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a pyrazole ring, leading to different chemical properties and applications.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Features a polycyclic aromatic hydrocarbon core, which imparts unique electronic properties.
Uniqueness
1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is unique due to the combination of its pyrazole ring, methoxybenzyl group, and dioxaborolane moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O3/c1-13-17(20-24-18(3,4)19(5,6)25-20)14(2)22(21-13)12-15-8-10-16(23-7)11-9-15/h8-11H,12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSMTJZYDHVMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=C(C=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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